molecular formula C16H11Cl2NO2 B2700180 N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 36212-38-1

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2700180
CAS No.: 36212-38-1
M. Wt: 320.17
InChI Key: DRKOLFKITCAJNK-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 3-methyl group at the 2-position carboxamide, linked to a 3,4-dichlorophenyl moiety.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKOLFKITCAJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base like triethylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine or alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or both chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide has been explored for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound demonstrates notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .

Biological Research

In biological studies, this compound has been investigated for its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit important enzymes involved in metabolic pathways, such as acetylcholinesterase, which has implications for treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : Research indicates potential interactions with dopamine receptors, influencing neurochemical pathways related to mood and cognition. This could position the compound as a candidate for addressing psychiatric disorders .

Material Science

Due to its unique structural properties, this compound is also explored in the development of advanced materials:

  • Polymers and Coatings : The compound's ability to form stable bonds makes it suitable for use in creating specialized polymers and coatings with enhanced durability and chemical resistance .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 12 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial properties, the compound exhibited an MIC of 16 µg/mL against E. coli, highlighting its potential as an alternative to traditional antibiotics in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells or organisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The benzofuran core distinguishes the target compound from analogs with indazol, quinazoline, or pyrimidine heterocycles (). For example:

  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (, Compound 1) replaces benzofuran with a quinazoline-indazol hybrid, introducing methoxy and trifluoromethyl groups.
  • N-(3,4-Dichlorophenyl) propanamide (propanil) () replaces the benzofuran-carboxamide with a simpler propanamide chain, reducing structural complexity but retaining herbicidal activity through the dichlorophenyl group .
Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Reported Yield/Purity Source
Target Compound Benzofuran 3-methyl, 3,4-dichlorophenyl N/A -
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-...quinazolin-4-amine Quinazoline-Indazol 6,7-dimethoxy, trifluoromethyl 68%
Propanil Propanamide 3,4-dichlorophenyl >99.5% (purity)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran 4-fluorophenyl, dimethylaminopropyl N/A

Substituent Effects on Physicochemical Properties

  • Chlorination Patterns: The 3,4-dichlorophenyl group is shared with propanil and linuron metabolites (), which are known herbicides. Chlorine atoms enhance lipophilicity and resistance to oxidative degradation, critical for environmental persistence .
  • Fluorine and Trifluoromethyl Groups : Analogs in and incorporate fluorine or CF₃ groups, which can improve metabolic stability and bioavailability compared to the target compound’s methyl group .
  • Carboxamide vs. Urea/Carbonitrile : The carboxamide in the target compound may offer better hydrogen-bonding capacity than the urea in linuron metabolites () or the carbonitrile in ’s dihydroisobenzofuran derivatives, influencing target selectivity .

Biological Activity

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The presence of the dichlorophenyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through mechanisms similar to established anticancer agents, possibly by inducing apoptosis or disrupting cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Table 1 summarizes the findings from recent studies on its anticancer activity.

Cell Line IC50 (µM) Mechanism
HeLa6.72Induction of apoptosis
MDA-MB-2314.87Cell cycle arrest
A5495.00Inhibition of ERK1/2 signaling
Jurkat E6.18.00Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported varying degrees of effectiveness against bacterial strains and fungi.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of several cancer cell lines with IC50 values ranging from 4.87 to 8.00 µM, suggesting a strong potential for development as an anticancer agent .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties revealed that the compound exhibited notable activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties .
  • Mechanistic Insights : Research has indicated that this compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways, similar to other known anticancer agents .

Q & A

Advanced Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., TTC reduction) to assess inhibition of targets like acetylcholinesterase, referencing protocols for related urea derivatives .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structural analogs to identify SAR trends .

How can structure-activity relationship (SAR) studies be designed using analogs?

Advanced Research Question

  • Variation of Substituents : Modify the benzofuran methyl group or dichlorophenyl moiety (e.g., replace Cl with CF₃) and measure changes in bioactivity .
  • Data Analysis : Correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with IC₅₀ values to quantify substituent effects .

What computational approaches predict its interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or GPCRs). Validate with mutagenesis studies targeting predicted binding residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interaction motifs .

How can environmental toxicity and degradation pathways be assessed?

Advanced Research Question

  • Ecotoxicology Assays : Use algal growth inhibition tests (OECD 201) due to high sensitivity of algae to dichlorophenyl derivatives .
  • Metabolite Identification : Employ LC-MS/MS to detect hydrolysis products (e.g., 3,4-dichloroaniline) under simulated environmental conditions .

What analytical methods ensure purity and stability in storage?

Basic Research Question

  • HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) and identify decomposition products via mass spectrometry .

How does stereochemistry influence its pharmacological profile?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in bioassays .
  • Circular Dichroism : Confirm absolute configuration and correlate with activity differences .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Process Optimization : Transition from batch to flow chemistry for amide coupling to improve reproducibility .
  • Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) to achieve >98% purity .

How can metabolic stability be evaluated in vitro?

Advanced Research Question

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor and quantify parent compound depletion via LC-MS .
  • Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using high-resolution mass spectrometry .

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